molecular formula C22H24N4O5S B12001151 4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate

4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate

Cat. No.: B12001151
M. Wt: 456.5 g/mol
InChI Key: PKVSFNSMGVGBQG-FSJBWODESA-N
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Description

4-[(E)-({[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE is a complex organic compound with the molecular formula C22H24N4O5S and a molecular weight of 456.524 g/mol This compound is notable for its unique structure, which includes a benzimidazole moiety, a hydrazone linkage, and a dimethoxyphenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative, followed by the introduction of the sulfanylacetyl group. The hydrazone linkage is then formed by reacting the intermediate with hydrazine derivatives. Finally, the dimethoxyphenyl acetate group is introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

4-[(E)-({[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-({[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The hydrazone linkage may also play a role in its biological activity by forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-({[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE is unique due to its combination of a benzimidazole moiety, a hydrazone linkage, and a dimethoxyphenyl acetate group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

[4-[(E)-[[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C22H24N4O5S/c1-5-26-17-9-7-6-8-16(17)24-22(26)32-13-20(28)25-23-12-15-10-18(29-3)21(31-14(2)27)19(11-15)30-4/h6-12H,5,13H2,1-4H3,(H,25,28)/b23-12+

InChI Key

PKVSFNSMGVGBQG-FSJBWODESA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC(=O)C)OC

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC(=O)C)OC

Origin of Product

United States

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